2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid typically involves the protection of an amine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid primarily undergoes reactions involving the Boc protecting group. These include:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or AlCl3 for selective cleavage.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: As an intermediate in the synthesis of pharmaceuticals and drug candidates.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Deprotection involves the cleavage of the Boc group, usually facilitated by acids, resulting in the formation of a free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid .
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate .
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its cyclopentane ring and Boc-protected amine make it particularly useful in peptide synthesis and other organic transformations .
Properties
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMMCLJMQTQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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